![molecular formula C9H21NO B15273762 1-[(2-Methylpentan-3-yl)amino]propan-2-ol](/img/structure/B15273762.png)
1-[(2-Methylpentan-3-yl)amino]propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(2-Methylpentan-3-yl)amino]propan-2-ol is an organic compound with the molecular formula C10H23NO. It is a secondary amine and alcohol, characterized by the presence of both amino and hydroxyl functional groups. This compound is used primarily in research and development settings.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-Methylpentan-3-yl)amino]propan-2-ol can be achieved through several methods. One common approach involves the reaction of 2-methylpentan-3-amine with propylene oxide under controlled conditions. The reaction typically requires a catalyst, such as a Lewis acid, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for the precise control of reaction parameters, leading to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1-[(2-Methylpentan-3-yl)amino]propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenation reactions often use reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated compounds.
Wissenschaftliche Forschungsanwendungen
1-[(2-Methylpentan-3-yl)amino]propan-2-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential effects on biological systems, including enzyme interactions and cellular processes.
Medicine: Investigated for its potential therapeutic properties, such as its role in drug development and pharmacological studies.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Wirkmechanismus
The mechanism of action of 1-[(2-Methylpentan-3-yl)amino]propan-2-ol involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, leading to changes in cellular signaling and metabolic processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Amino-2-methylpropan-2-ol: A similar compound with a slightly different structure, used in biochemical research.
N-(2-methylpentan-2-yl)pyridin-3-amine: Another related compound used in organic synthesis and medicinal chemistry.
Uniqueness
1-[(2-Methylpentan-3-yl)amino]propan-2-ol is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications. Its structure provides versatility in both synthetic and research contexts, making it a valuable compound in various scientific fields.
Eigenschaften
Molekularformel |
C9H21NO |
|---|---|
Molekulargewicht |
159.27 g/mol |
IUPAC-Name |
1-(2-methylpentan-3-ylamino)propan-2-ol |
InChI |
InChI=1S/C9H21NO/c1-5-9(7(2)3)10-6-8(4)11/h7-11H,5-6H2,1-4H3 |
InChI-Schlüssel |
IIMQHAZFDKSGIG-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C(C)C)NCC(C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


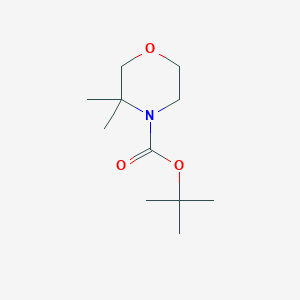

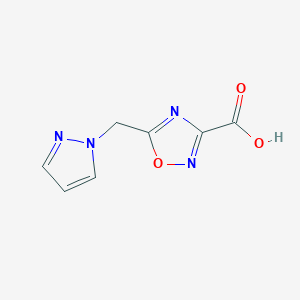
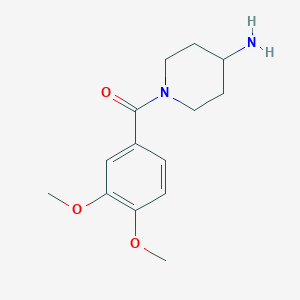
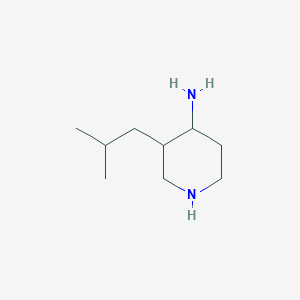
![(5-{[(2-Methoxyethyl)amino]methyl}furan-2-yl)methanol](/img/structure/B15273731.png)
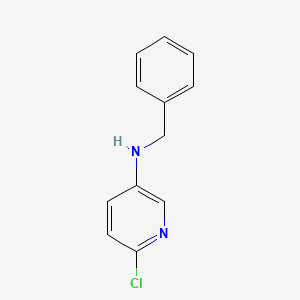

![2-[(2-Chlorophenyl)sulfanyl]-N'-hydroxyethanimidamide](/img/structure/B15273749.png)


![5-Bromo-2,3-dimethylimidazo[2,1-B][1,3]thiazole](/img/structure/B15273779.png)

![2-Propyl-[1,3]thiazolo[5,4-d]pyrimidin-7-amine](/img/structure/B15273795.png)
